molecular formula C21H23N7O B2426755 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 1797562-64-1

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2426755
CAS RN: 1797562-64-1
M. Wt: 389.463
InChI Key: WYBGKSWSXWJQBE-UHFFFAOYSA-N
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Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antihypertensive Applications

Research has indicated that 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities with the compound , have been synthesized and tested for their antihypertensive activity. Some compounds in this category demonstrated promising activity, highlighting the potential of such structures in developing antihypertensive agents (Bayomi et al., 1999).

Antibacterial Properties

Oxazolidinones with piperazinyl structures, akin to parts of the compound of interest, have been explored for their antibacterial properties, particularly against gram-positive pathogens including methicillin-resistant Staphylococcus aureus. This research underscores the importance of such structures in the development of new antibacterial agents (Tucker et al., 1998).

Antagonist Activity in Neurological Research

Compounds featuring a piperidinyl moiety, similar to the one in the query compound, have been studied for their role as antagonists to specific receptors, such as the CB1 cannabinoid receptor. This research is significant for understanding receptor-ligand interactions and developing potential treatments for neurological disorders (Shim et al., 2002).

Anticancer and Antimicrobial Activities

Novel heterocyclic compounds, including those with pyrimidine derivatives, have been synthesized and evaluated for their antiproliferative and antimicrobial activities. Such studies indicate the potential of these compounds in cancer and infectious disease research (Prasad et al., 2018).

Neurodegenerative Disease Imaging

Research into compounds for imaging LRRK2 enzyme in Parkinson's disease has led to the synthesis of specific agents, suggesting a role for similar structures in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds have been shown to interact with various cancer cell lines, including MCF-7, Hela, and A549 . The exact targets for this specific compound need to be further investigated.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to exhibit significant anticancer activities . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact biochemical pathways affected by this specific compound need to be further investigated.

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . The exact ADME properties of this specific compound need to be further investigated.

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against various cancer cell lines . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular and cellular effects of this specific compound need to be further investigated.

Action Environment

It’s known that the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution . The exact influence of environmental factors on this specific compound needs to be further investigated.

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-15-10-17-4-2-3-5-18(17)28(15)21(29)16-6-8-26(9-7-16)19-11-20(24-13-23-19)27-14-22-12-25-27/h2-5,11-16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBGKSWSXWJQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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